molecular formula C11H14BrN B1281555 1-(4-Bromobenzyl)pyrrolidine CAS No. 4897-55-6

1-(4-Bromobenzyl)pyrrolidine

Cat. No.: B1281555
CAS No.: 4897-55-6
M. Wt: 240.14 g/mol
InChI Key: UKJIGXJYXLVARZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. This compound has gained significant attention in various fields of research and industry due to its diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 110°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can yield the corresponding benzylamine derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ethanol.

Major Products Formed:

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

1-(4-Bromobenzyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various biological macromolecules, influencing their function and activity . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of cellular processes .

Comparison with Similar Compounds

1-(4-Bromobenzyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)pyrrolidine: Similar structure but with a methoxy group instead of a bromine atom.

    1-(4-Bromobenzyl)-4-methylpiperazine: Contains a piperazine ring instead of a pyrrolidine ring.

    1-(5-Bromo-2-furoyl)pyrrolidine: Contains a furoyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJIGXJYXLVARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508545
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-55-6
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyrrolidine (20.0 mL, 0.240 mole) was added to a stirred solution of 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in anhydrous CH2Cl2 (20 mL) at 0° C. under nitrogen. The resultant solution was allowed to stir at room temperature for 1 h. The reaction mixture was diluted with EtOAc (150 mL) before it was washed with half-saturated aqueous NaHCO3 (50 mL). After drying over MgSO4, filtration, and concentration, the oily residue was chromatographed on silica [20% EtOAc in hexanes, then 10% EtOH/Et3N (2/1) in THF/hexanes (1/1)] to provide 9.02 g of the benzyl pyrrolidine (94%) as an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 12.5 g (50 mmol) 4-bromobenzylbromide is slowly added dropwise to a solution of 4.52 mL (55 mmol) pyrrolidine and 10.3 mL (60 mmol) ethyldiisopropylamine in 100 mL THF and stirred overnight at RT. The precipitate is filtered off and the solvent is eliminated i.vac. The product is obtained as a light-brown liquid which is further reacted without purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing bromine-containing chiral auxiliaries like those incorporating the 1-(4-Bromobenzyl)pyrrolidine structure?

A1: Chiral auxiliaries are crucial in asymmetric synthesis, allowing chemists to selectively create specific enantiomers of a target molecule. The research article highlights the synthesis of three novel bromine-containing chiral auxiliaries, including (S)-N-(2-benzoylphenyl)-1-(4-bromobenzyl)pyrrolidine-2-carboxamide []. The incorporation of bromine offers several potential advantages:

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